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Tenuecyclamide A -

Tenuecyclamide A

Catalog Number: EVT-1595805
CAS Number:
Molecular Formula: C19H20N6O4S2
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tenuecyclamide A is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.
Overview

Tenuecyclamide A is a cyclic peptide belonging to the family of cyanobactins, which are ribosomally synthesized peptides produced by cyanobacteria. These compounds are notable for their structural diversity and biological activities, including potential applications in drug discovery and biotechnology. Tenuecyclamide A specifically is derived from the precursor peptide encoded by the TenE gene, which contains multiple copies of core peptide sequences that yield various tenuecyclamides upon processing .

Source

Tenuecyclamide A is primarily sourced from cyanobacterial species, particularly those associated with marine organisms such as ascidians. The biosynthesis of this compound involves symbiotic relationships between cyanobacteria and their host organisms, which contribute to the complex chemical ecology of these environments .

Classification

Tenuecyclamide A is classified under ribosomal cyclic peptides, a category that includes various natural products synthesized through ribosomal pathways. This classification highlights its origin from ribosomal synthesis as opposed to non-ribosomal pathways typically utilized for other peptide classes .

Synthesis Analysis

Methods

The synthesis of Tenuecyclamide A can be achieved through several methods, including solid-phase synthesis and combinatorial synthesis techniques. Recent studies have demonstrated the feasibility of synthesizing all stereoisomers of Tenuecyclamide A using liquid-phase combinatorial methods that involve d-/l-alanine mixtures .

Technical Details

  1. Solid-Phase Synthesis: This method employs heterocyclic amino acids derived from commercially available Fmoc (fluorenylmethyloxycarbonyl) amino acids. The solid-phase approach allows for the efficient assembly of peptide chains while facilitating purification steps .
  2. Combinatorial Synthesis: Involves generating diverse libraries of peptides by varying the amino acid constituents systematically. This method enhances the ability to explore the structure-activity relationship of the resultant peptides .
Molecular Structure Analysis

Structure

The molecular structure of Tenuecyclamide A features a unique cyclic arrangement formed by a specific sequence of amino acids, including thiazole and oxazole heterocycles that contribute to its stability and biological activity. The cyclic nature is achieved through head-to-tail cyclization processes involving proteolytic cleavage .

Data

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: 318.37 g/mol
  • Structural Characteristics: Contains heterocycles formed from cysteine, serine, or threonine residues, contributing to its unique properties .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the biosynthesis of Tenuecyclamide A include:

  1. Proteolytic Cleavage: The precursor peptide undergoes cleavage at specific recognition sites by proteases, allowing for cyclization.
  2. Cyclization: The formation of an amide bond between the N-terminal and C-terminal residues leads to the cyclic structure.
  3. Heterocyclization: Cysteine, serine, and threonine residues are modified into thiazoles and oxazoles through oxidation processes facilitated by specific enzymes encoded within the biosynthetic gene cluster .

Technical Details

The enzymatic processes are facilitated by proteins such as PatA and PatG, which are responsible for cleavage and modification during cyanobactin biosynthesis. These enzymes play crucial roles in determining the final structure and functionality of Tenuecyclamide A .

Mechanism of Action

Process

The mechanism of action for Tenuecyclamide A involves interaction with biological targets that may include enzymes or receptors within microbial or eukaryotic cells. Its cyclic structure allows for enhanced stability and specificity in binding interactions.

Data

Research indicates that these peptides may exhibit antimicrobial properties, potentially acting against pathogenic bacteria or fungi through disruption of cellular processes or inhibition of essential metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: The cyclic structure confers significant stability against enzymatic degradation compared to linear peptides.
  • Reactivity: Exhibits reactivity typical of cyclic peptides, including potential interactions with nucleophiles due to exposed functional groups on heterocycles.

Relevant Data or Analyses

Studies have shown that Tenuecyclamide A undergoes photodegradation primarily via hydrogen abstraction and hydroxylation pathways when exposed to light, indicating its sensitivity to environmental conditions .

Applications

Tenuecyclamide A has several scientific uses, particularly in:

  • Drug Discovery: Its unique structure and biological activity make it a candidate for developing new antimicrobial agents.
  • Biotechnology: Potential applications in agricultural biotechnology as a natural pesticide or growth enhancer due to its bioactive properties.
  • Chemical Ecology Studies: Investigating the interactions between marine organisms and their symbiotic cyanobacteria can provide insights into ecological dynamics and natural product chemistry .
Biosynthetic Pathways and Genetic Regulation of Tenuecyclamide A

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Framework

Tenuecyclamide A belongs to the cyanobactin family of natural products, classified under Ribosomally synthesized and Post-translationally Modified Peptides (RiPPs). RiPPs are characterized by ribosomal production of a precursor peptide followed by enzymatic modifications to yield bioactive compounds. The biosynthesis begins with translation of a tenE gene-encoded precursor peptide, which consists of an N-terminal leader peptide and one or more C-terminal core peptide motifs. The leader peptide serves as a recognition site for modification enzymes, while the core peptide (typically 6–20 amino acids) undergoes extensive tailoring to form the mature tenuecyclamide A [9] [1]. This modular framework enables significant structural diversity through hypervariable core sequences flanked by conserved recognition sites. The RiPP biosynthetic logic—conserved across bacteria, archaea, and eukaryotes—explains the efficiency of tenuecyclamide production in cyanobacteria [7].

Table 1: Characteristics of RiPP Biosynthesis in Cyanobactin Production

FeatureRole in Tenuecyclamide BiosynthesisGenetic Basis
Precursor Peptide (TenE)Encodes core peptide sequence for modificationHypervariable core region in tenE
Leader PeptideEnzyme recognition scaffoldConserved N-terminal motif
Post-Translational ModsHeterocyclization, oxidation, macrocyclizationEnzymes encoded in ten cluster
Core Peptide ReleaseProteolytic cleavage and cyclizationPatA/PatG homologs (TenA, TenG)

Cyanobactin Gene Clusters in Nostoc spp.: ten and pat Homologs

The biosynthetic gene cluster for tenuecyclamide A (ten cluster) spans 11.8 kb in Nostoc spongiaeforme var. tenue strain Carmeli and comprises seven co-linear genes (tenA–tenG). This cluster shares synteny and 70–80% sequence identity with the patellamide (pat) cluster from marine Prochloron spp., except for tenC and tenF (~50% identity) [3] [8]. The ten cluster encodes:

  • Proteases: tenA (N-terminal protease) and tenG (C-terminal protease/macrocyclase)
  • Heterocyclase: tenD
  • Precursor peptide: tenE with a single core motif
  • Accessory proteins: tenB, tenC, and tenF (functionally uncharacterized) [3]

Phylogenetic analysis places the ten cluster within the "patellamide-like" cyanobactin genotype, characterized by conserved operon organization and enzymatic functions for azoline formation and macrocyclization. Notably, tenE encodes the sequence for tenuecyclamide A directly, differing from multi-core precursors in other cyanobactins like patellamides [7] [8].

Table 2: Gene Functions in the Tenuecyclamide A Biosynthetic Cluster

GeneProductFunctionHomology to Pat Cluster
tenATenAN-terminal proteasePatA homolog (70–80%)
tenBTenBConserved hypothetical proteinPatB homolog
tenCTenCUnknown (divergent sequence)Low identity (~50%)
tenDTenDCyclodehydratase for azoline formationPatD homolog
tenETenEPrecursor peptide with core motifPatE homolog
tenFTenFHypothetical proteinPatF homolog (partial)
tenGTenGC-terminal protease/macrocyclase + oxidasePatG homolog

Enzymatic Heterocyclization Mechanisms: Thiazole/Oxazole Formation

Heterocyclization of Cys/Ser/Thr residues in the core peptide is catalyzed by TenD, an ATP-dependent cyclodehydratase homologous to PatD. This enzyme converts cysteine to thiazoline and serine/threonine to oxazoline rings through a three-step mechanism:

  • Activation: ATP-dependent phosphorylation of the carbonyl oxygen
  • Nucleophilic attack: Thiol or hydroxyl group attacks the phosphorylated carbonyl
  • Dehydration: Elimination of phosphate to form thiazoline/oxazoline [6] [7]

The reaction proceeds directionally from the C- to N-terminus of the core peptide, with cysteine residues modified prior to serine/threonine. Subsequent oxidation of thiazoline to aromatic thiazole is mediated by the FMN-dependent oxidase domain in TenG, analogous to PatG in patellamide biosynthesis. The final structure of tenuecyclamide A contains two thiazoles and one oxazole, confirmed by NMR and mass spectrometry [10] [4]. Recognition sites (RSI: LAELSEE) flanking the core motif ensure regioselective heterocyclization by TenD [7].

Table 3: Heterocyclic Residues in Tenuecyclamide A

Residue PositionAmino AcidHeterocycle FormedModifying Enzyme
Core Position 1CysteineThiazoleTenD → TenG oxidase
Core Position 3SerineOxazoleTenD → TenG oxidase
Core Position 5CysteineThiazoleTenD → TenG oxidase

Role of Proteases (PatA/G) and Cyclodehydratases in Macrocyclization

Macrocyclization of tenuecyclamide A involves a dual protease system:

  • TenA (PatA homolog): Cleaves the N-terminus of the core peptide after the conserved glycine in the RSII motif (Gx[E/D]xS)
  • TenG (PatG homolog): Performs C-terminal cleavage at the RSIII motif ([A/S]YD) coupled with macrocyclization via transamidation [9] [7]

The process initiates when TenA excises the leader peptide, exposing the modified core peptide. TenG then catalyzes nucleophilic attack by the N-terminal amine on the C-terminal recognition site, releasing the core peptide and forming an N-to-C macrocycle. The macrocyclase domain of TenG is essential for enforcing head-to-tail cyclization without epimerization [7]. Concurrently, the oxidase domain in TenG aromatizes thiazolines to thiazoles post-cyclization. This enzymatic cascade—heterocyclization → proteolysis → macrocyclization → oxidation—ensures efficient production of the mature cyclic peptide [6] [1].

Table 4: Key Enzymes in Tenuecyclamide A Maturation

EnzymeDomain ArchitectureFunction in Maturation
TenDYcaO domain + TIGR04055Cyclodehydratase for azoline formation
TenASubtilisin-like proteaseCleaves N-terminus at RSII motif
TenGSubtilisin-like protease + FMN_OXCleaves C-terminus, macrocyclization, oxidation

Properties

Product Name

Tenuecyclamide A

IUPAC Name

(4S)-4,7,11,18-tetramethyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

Molecular Formula

C19H20N6O4S2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C19H20N6O4S2/c1-7-17-25-13(10(4)29-17)16(28)22-9(3)19-24-12(6-31-19)15(27)21-8(2)18-23-11(5-30-18)14(26)20-7/h5-9H,1-4H3,(H,20,26)(H,21,27)(H,22,28)/t7-,8?,9?/m0/s1

InChI Key

VSHFFGIAFGCZHA-UEJVZZJDSA-N

Synonyms

tenuecyclamide A
tenuecyclamide B

Canonical SMILES

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C

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